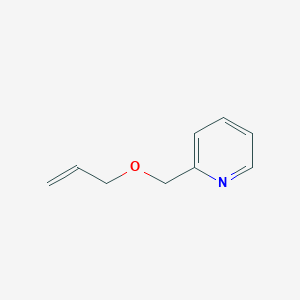
2-(Prop-2-enoxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxymethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the allyloxymethyl group at the 2-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxymethyl)pyridine typically involves the reaction of pyridine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Allyloxymethyl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and advanced purification techniques are employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Allyloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The allyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Allyloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 2-(Allyloxymethyl)pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical pathways, influencing enzyme activities and cellular processes. The allyloxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine: Similar in structure but lacks the allyloxymethyl group.
2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of an allyloxymethyl group.
2-(Chloromethyl)pyridine: Contains a chloromethyl group instead of an allyloxymethyl group.
Uniqueness: 2-(Allyloxymethyl)pyridine is unique due to the presence of the allyloxymethyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
102548-26-5 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(prop-2-enoxymethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-8-9-5-3-4-6-10-9/h2-6H,1,7-8H2 |
InChI-Schlüssel |
PIKCLGCZOXYUGY-UHFFFAOYSA-N |
SMILES |
C=CCOCC1=CC=CC=N1 |
Kanonische SMILES |
C=CCOCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















